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Abstract

Carbodine, the carbocyclic analogue of cytidine, is a nucleoside analogue that has garnered
significant interest for its broad-spectrum antiviral activity. This technical guide provides an in-
depth overview of the discovery and synthesis of carbodine, intended for researchers,
scientists, and professionals in the field of drug development. The document details the initial
identification of carbodine as a potent antiviral agent, its mechanism of action targeting CTP
synthetase, and a comprehensive account of its chemical synthesis. Experimental protocols for
key synthetic steps are provided, along with a compilation of quantitative data, including
reaction yields and biological activity. Furthermore, this guide includes visualizations of the
synthetic pathway and the targeted metabolic pathway to facilitate a deeper understanding of
carbodine’s chemistry and biological function.

Discovery and Biological Activity

Carbodine, chemically known as (x)-4-amino-1-[cis-2,trans-3-dihydroxy-cis-4-
(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone, was first synthesized and reported by Y.
Fulmer Shealy and C. Allen O'Dell at the Southern Research Institute. Initial studies revealed

its significant antiviral properties.

Carbodine exhibits a broad spectrum of antiviral activity against both RNA and DNA viruses.
Its mechanism of action is attributed to the inhibition of CTP (cytidine triphosphate) synthetase,
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a key enzyme in the de novo pyrimidine nucleotide biosynthetic pathway.[1] Carbodine is
intracellularly phosphorylated to its triphosphate derivative, carbodine triphosphate, which then
acts as an inhibitor of CTP synthetase. This inhibition disrupts the synthesis of CTP, a vital
precursor for RNA and DNA synthesis, thereby impeding viral replication.

Antiviral Activity Data

The antiviral efficacy of carbodine has been evaluated against a range of viruses. The
following table summarizes the reported 50% inhibitory concentration (IC50) values from
various in vitro studies.

Virus Cell Line IC50 (pg/mL) Reference
Madin-Darby canine

Influenza A (H1N1) ] 2.6 [1]
kidney (MDCK)

Herpes Simplex Virus )
Vero Active

Type 1 (HSV-1)

Herpes Simplex Virus )
Vero Active

Type 2 (HSV-2)

Vaccinia Virus HelLa 15

Vesicular Stomatitis

] HelLa 0.5

Virus (VSV)

Reovirus Type 1 HelLa 15

Sindbis Virus HelLa 0.5

Chemical Synthesis of Carbodine

The synthesis of carbodine has been approached through various routes, with the initial
syntheses being developed by Shealy and O'Dell. A common strategy involves the construction
of the carbocyclic sugar moiety followed by the coupling of the pyrimidine base. A
representative synthetic scheme is outlined below.

Synthetic Workflow Diagram
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Carbodine Synthesis
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Caption: A generalized workflow for the synthesis of carbodine.

Experimental Protocols

The following protocols are based on the methods described by Shealy and O'Dell.

Step 1: Synthesis of (x)-1-[cis-2,trans-3-Diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(B-
methoxyacryloyl)urea

e To a solution of (z)-cis-3-amino-cis-5-(hydroxymethyl)cyclopentan-trans-1,2-diol in pyridine,
acetic anhydride is added, and the mixture is stirred to yield the triacetylated amino alcohol.

o The triacetylated amino alcohol is then reacted with B-methoxyacryloyl isocyanate in a
suitable solvent such as benzene.

e The resulting product, ()-1-[cis-2,trans-3-diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(3-
methoxyacryloyl)urea, is isolated and purified by crystallization.

Step 2: Synthesis of (2)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]uracil
(Carbocyclic Uridine)

e The urea derivative from the previous step is treated with a base, such as sodium hydroxide
in aqueous ethanol, to effect cyclization and deprotection of the acetyl groups.

e The reaction mixture is neutralized, and the product, carbocyclic uridine, is isolated by
crystallization.
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Step 3: Synthesis of (x)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-4-
thiouracil

e Carbocyclic uridine is reacted with phosphorus pentasulfide in pyridine to convert the uracil
moiety to a thiouracil.

e The product is isolated and purified.

Step 4: Synthesis of (x)-4-Amino-1-[cis-2,trans-3-dihydroxy-cis-4-
(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone (Carbodine)

e The 4-thiouracil derivative is treated with ammonia in a sealed tube or autoclave.

e The ammonia displaces the thio group to form the corresponding cytosine analogue,
carbodine.

o The final product is purified by recrystallization.

Quantitative Synthetic Data
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Step Product Yield (%) Melting Point (°C)

(¢)-1-[cis-2,trans-3-
Diacetoxy-cis-4-

1 (acetoxymethyl)cyclop
entyl]-3-(B-
methoxyacryloyl)urea

(x)-1-[cis-2,trans-3-
Dihydroxy-cis-4-

2 (hydroxymethyl)cyclop - 238-240
entyl]uracil

(Carbocyclic Uridine)

(¢)-1-[cis-2,trans-3-
Dihydroxy-cis-4-
(hydroxymethyl)cyclop

entyl]-4-thiouracil

(x)-4-Amino-1-[cis-
2 trans-3-dihydroxy-
cis-4-
4 (hydroxymethyl)cyclop - 250-252 (dec.)
entyl]-2(1H)-
pyrimidinone
(Carbodine)

Note: Specific yields for each step were not consistently reported in the initial publications.
Further literature review may provide more detailed quantitative data.

Mechanism of Action: Inhibition of CTP Synthetase

The antiviral activity of carbodine stems from its ability to disrupt the de novo synthesis of
pyrimidine nucleotides. After entering the cell, carbodine is anabolized to its triphosphate form,
carbodine triphosphate. This active metabolite then inhibits CTP synthetase, the enzyme
responsible for the conversion of UTP to CTP.

CTP Synthetase Pathway and Inhibition
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Caption: Inhibition of CTP synthetase by carbodine triphosphate.

The inhibition of CTP synthetase by carbodine triphosphate leads to a depletion of the
intracellular pool of CTP. Since CTP is a necessary building block for the synthesis of both RNA
and DNA, its scarcity halts viral replication, which is highly dependent on the host cell's
nucleotide supply.

Conclusion
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Carbodine stands as a significant early example of a carbocyclic nucleoside with potent and
broad-spectrum antiviral activity. Its discovery and the elucidation of its mechanism of action
have contributed to the broader field of antiviral drug development. The synthetic routes
established by Shealy and O'Dell laid the groundwork for the preparation of a wide array of
carbocyclic nucleoside analogues. This technical guide provides a consolidated resource for
researchers interested in the foundational chemistry and biology of carbodine, offering detailed
insights into its synthesis and mode of action. Further research into optimizing the synthesis
and exploring the full therapeutic potential of carbodine and its derivatives remains a
promising area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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